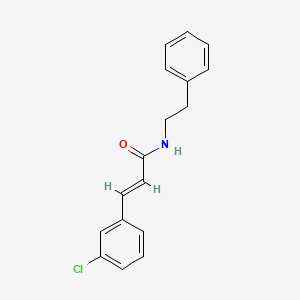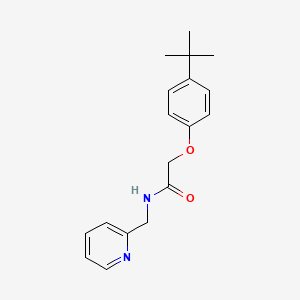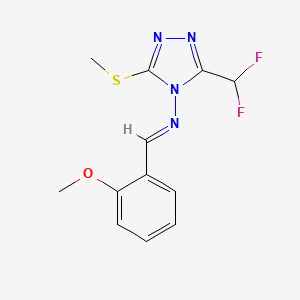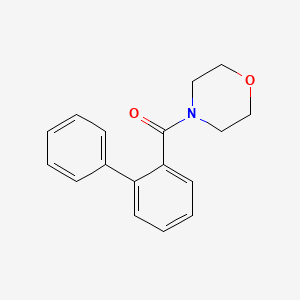![molecular formula C16H16N2O3S B5877907 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide, commonly known as HCT-1026, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic benefits. HCT-1026 belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of HCT-1026 is not fully understood, but it is believed to involve the inhibition of iron-dependent enzymes, such as ribonucleotide reductase and topoisomerase II. HCT-1026 also induces oxidative stress, which can lead to apoptosis in cancer cells. In Alzheimer's disease, HCT-1026 has been shown to inhibit the formation of beta-amyloid fibrils and reduce oxidative stress, which can lead to neuroprotection.
Biochemical and Physiological Effects:
HCT-1026 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from beta-amyloid-induced neurotoxicity, and the improvement of insulin sensitivity. HCT-1026 has also been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HCT-1026 in lab experiments is its diverse biological activities, which make it suitable for studying various diseases. HCT-1026 is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using HCT-1026 in lab experiments is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of HCT-1026. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and toxicity of HCT-1026 in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of HCT-1026 and to identify its molecular targets. Finally, the potential of HCT-1026 as a therapeutic agent in various diseases should be explored further in preclinical and clinical studies.
Conclusion:
In conclusion, HCT-1026 is a synthetic compound with diverse biological activities that has gained significant attention in the field of biomedical research. The synthesis method of HCT-1026 has been optimized to improve the yield and purity of the compound, making it suitable for biological and pharmacological studies. HCT-1026 has shown potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and diabetes. Although further research is needed to fully understand the mechanism of action of HCT-1026 and its potential as a therapeutic agent, it is clear that HCT-1026 has significant potential in the field of biomedical research.
Synthesemethoden
HCT-1026 can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 3-methylphenol and chloroacetyl chloride to obtain HCT-1026. The synthesis of HCT-1026 has been optimized to improve the yield and purity of the compound, making it suitable for biological and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
HCT-1026 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, HCT-1026 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, HCT-1026 has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function. In diabetes research, HCT-1026 has been shown to improve insulin sensitivity and reduce blood glucose levels.
Eigenschaften
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-5-4-6-12(9-11)21-10-15(20)18-16(22)17-13-7-2-3-8-14(13)19/h2-9,19H,10H2,1H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYJAADVFIACKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)


![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)

![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)

![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)